4-(1-Hydroxycyclobutyl)benzonitrile
Description
Its synthesis involves a Turbo-Grignard reagent-mediated reaction between 4-bromobenzonitrile and cyclobutanone, yielding a 40% isolated product as a colorless liquid after purification via flash column chromatography .
Properties
CAS No. |
214759-68-9 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1-hydroxycyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5,13H,1,6-7H2 |
InChI Key |
YBCRWEVBAAPJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The cyano group in all compounds enhances polarity, while substituents like cyclobutanol (S18) or thienyl () modulate electron density.
- Steric Effects : Bulkier groups (e.g., cyclopropyl-diketo in ) introduce steric hindrance, impacting reactivity or binding in biological systems.
Physicochemical Properties
Limited data are available, but critical observations include:
- Solubility: The cyano group enhances polarity, but hydrophobic substituents (e.g., thienyl in ) may reduce aqueous solubility.
- Stability: Cyclobutanol’s strain (S18) might lead to ring-opening under acidic conditions, whereas diketo groups () could exhibit keto-enol tautomerism.
- Toxicity: Analogous compounds like 4-(hexylamino)benzonitrile lack full toxicity profiles, suggesting caution in handling .
Key Insights :
- Pharmaceuticals: Cyclobutanol and diketo derivatives serve as intermediates for kinase inhibitors or antifungals .
- Materials Science : Thienyl and ethynyl derivatives () are explored for high-capacitance polymers or OLEDs.
Research Findings
- Biological Activity : TMC278/rilpivirine (a benzonitrile NNRTI) demonstrates that amphiphilic substituents enhance oral bioavailability .
- Synthetic Innovation: One-pot methods for 2-(4-(4-cyanostyryl)styryl)benzonitrile improve efficiency in industrial settings .
- Safety Gaps : Many analogs lack comprehensive toxicity data, emphasizing the need for rigorous profiling .
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